(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

Catalog No.
S994907
CAS No.
79410-36-9
M.F
C21H32N4O2
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcy...

CAS Number

79410-36-9

Product Name

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

IUPAC Name

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

Molecular Formula

C21H32N4O2

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C12H23N.C9H9N3O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h11-13H,1-10H2;1-5,8H,6H2,(H,13,14)/t;8-/m.0/s1

InChI Key

AKAIZEHUGUEJRK-WDBKTSHHSA-N

SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-]

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-]

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-]

L-Phenylalanine (L-Phe): A Versatile Amino Acid

N3-L-Phe-OH DCHA contains L-phenylalanine (L-Phe), an essential amino acid. L-Phe plays a crucial role in protein synthesis and serves as a precursor for various neurotransmitters, including dopamine and norepinephrine . Research suggests L-Phe may have applications in treating conditions like Parkinson's disease and depression .

DCHA: A Protecting Group

The DCHA group in N3-L-Phe-OH DCHA likely functions as a protecting group in organic synthesis. Protecting groups shield specific functional groups in a molecule while allowing modifications to other parts. This facilitates targeted chemical reactions. DCHA, also known as dicyclohexylamine, is a common protecting group for carboxylic acids .

Potential Applications

Based on the properties of its components, N3-L-Phe-OH DCHA could be a useful research tool in several areas:

  • Peptide Synthesis: The L-Phe moiety could be incorporated into peptides during synthesis, potentially leading to the development of novel drugs or research probes.
  • Chemical Biology: The DCHA protecting group could be strategically used to modify peptides containing L-Phe, allowing for the study of their structure and function.
  • Neurological Research: Given L-Phe's role in neurotransmitter production, N3-L-Phe-OH DCHA might be used in studies investigating neurological disorders.

N3-L-Phe-OH DCHA, also referred to as (2S)-2-azido-3-phenylpropanoic acid dicyclohexylammonium salt, is a derivative of the natural amino acid L-phenylalanine (L-Phe) []. It incorporates an azide group (N3) on the second carbon and a dicyclohexylammonium (DCHA) salt for improved solubility. L-Phe is a building block of proteins and plays various roles in the body, including neurotransmitter synthesis and hormone regulation. N3-L-Phe-OH DCHA is a synthetic compound used in scientific research, particularly in the field of bioconjugation [].


Molecular Structure Analysis

The key features of N3-L-Phe-OH DCHA's structure include:

  • A central L-phenylalanine backbone with a chiral center at the second carbon (S configuration) [].
  • An azide group (N3) attached to the second carbon, providing a reactive site for conjugation with other molecules [].
  • A carboxylic acid group (COOH) at the end of the molecule, contributing to its solubility and potential for further chemical modifications [].
  • A dicyclohexylammonium (DCHA) cation which balances the negative charge of the carboxylic acid, making the molecule more soluble in organic solvents [].

Chemical Reactions Analysis

A crucial reaction involving N3-L-Phe-OH DCHA is its participation in click chemistry, a type of reaction known for its efficiency and selectivity. The azide group on N3-L-Phe-OH DCHA reacts with an alkyne group on another molecule in a copper-catalyzed reaction to form a stable triazole linkage []. This reaction allows researchers to conjugate N3-L-Phe-OH DCHA with various biomolecules, such as antibodies, peptides, and drugs, for targeted delivery or functionalization [].


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of N3-L-Phe-OH DCHA is not readily available. However, the presence of the DCHA group suggests improved solubility in organic solvents compared to the free carboxylic acid form []. The azide group is generally stable under physiological conditions but can react readily in click chemistry reactions [].

N3-L-Phe-OH DCHA itself doesn't have a known biological mechanism of action. However, its significance lies in its ability to be conjugated to other molecules via click chemistry. Once conjugated, the resulting molecule can have specific functions depending on the attached biomolecule. For example, conjugation with an antibody can enable targeted delivery of drugs to specific cells, while conjugation with a fluorescent probe can allow for visualization of biomolecules in living cells [].

Information on the specific safety hazards of N3-L-Phe-OH DCHA is limited. However, as a general precaution, it's advisable to handle the compound with gloves and proper personal protective equipment in a well-ventilated fume hood. Organic azide compounds can be potentially explosive under certain conditions, so consulting safety data sheets (SDS) for specific handling procedures is recommended [].

The chemical reactivity of (2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine can be attributed to its functional groups:

  • Azide Group: The azido group is known for its ability to participate in nucleophilic substitutions and cycloaddition reactions, making it valuable in click chemistry.
  • Amine Group: The amine can undergo protonation, alkylation, or acylation reactions, which are crucial for forming various derivatives or conjugates.

These reactions are fundamental in organic synthesis and medicinal chemistry, allowing for modifications that can enhance biological activity or facilitate further chemical transformations.

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various pathogens.
  • Cytotoxicity: Some derivatives may induce cell death in cancer cells through mechanisms involving apoptosis or necrosis.
  • Enzyme Inhibition: The compound could potentially inhibit specific enzymes, influencing metabolic pathways.

Predictive models and structure-activity relationship studies may provide insights into its biological profile based on structural similarities with known active compounds .

The synthesis of (2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine typically involves multi-step organic reactions:

  • Formation of the Azide: Starting from a suitable precursor such as an alcohol or amine, the azide group can be introduced using sodium azide in a nucleophilic substitution reaction.
  • Chiral Resolution: If starting materials are racemic, chiral resolution techniques (e.g., using chiral reagents) may be employed to obtain the (2S) enantiomer.
  • Amine Coupling: The final step involves coupling the azido acid with N-cyclohexylcyclohexanamine, often facilitated by activating agents like carbodiimides to form stable amide bonds.

These methods underscore the importance of careful planning in synthetic routes to achieve high yields and purity .

The potential applications of (2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine span several fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  • Chemical Biology: The azido group allows for bioorthogonal labeling techniques, facilitating studies on biomolecular interactions and drug delivery systems.
  • Material Science: This compound could be utilized in developing new materials with tailored properties through polymerization processes involving azides.

Interaction studies involving (2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine would typically focus on:

  • Binding Affinity Assessments: Evaluating how well the compound binds to various biological targets (e.g., receptors or enzymes).
  • Mechanistic Studies: Understanding how the compound influences cellular pathways or interacts with other biomolecules.
  • Toxicological Assessments: Investigating potential adverse effects and establishing safety profiles for therapeutic use.

These studies are crucial for determining the viability of this compound in clinical applications .

Several compounds share structural features with (2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-AzidobenzamideAromatic ring with an azide groupKnown for antitumor activity
Phenylalanine DerivativesAmino acid structure with phenyl groupEssential for protein synthesis
Cyclohexylamine DerivativesCycloalkane amine structuresUsed in drug design due to their steric bulk

These compounds highlight the diversity within this chemical class while emphasizing the unique combination of functionalities present in (2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine, particularly its chiral center and dual functional groups.

Dates

Modify: 2023-08-16

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